2,2',4,4',6,6'-Hexamethoxy-3,3',5,5'-tetranitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with multiple methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy groups are introduced through methylation reactions, while the nitro groups are added via nitration reactions. Specific conditions such as temperature, solvents, and catalysts are crucial to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups results in amines.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl: A chlorinated biphenyl with different substituents, used in environmental studies.
3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with methoxy groups, studied for its biological activity.
Uniqueness
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62559-48-2 |
---|---|
Molecular Formula |
C18H18N4O14 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2,4-dinitro-6-(2,4,6-trimethoxy-3,5-dinitrophenyl)benzene |
InChI |
InChI=1S/C18H18N4O14/c1-31-13-7(14(32-2)10(20(25)26)17(35-5)9(13)19(23)24)8-15(33-3)11(21(27)28)18(36-6)12(22(29)30)16(8)34-4/h1-6H3 |
InChI Key |
QGIJCGFQJRTCMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)C2=C(C(=C(C(=C2OC)[N+](=O)[O-])OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.